N'-{(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide
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Overview
Description
N’-{(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a thioxotetrahydropyrimidinylidene moiety, and a benzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide typically involves the condensation of 4-fluorobenzohydrazide with 2-hydroxypropiophenone in the presence of a catalyst. The reaction is carried out in a solvent such as absolute ethanol, with the addition of a few drops of glacial acetic acid to facilitate the reaction. The mixture is stirred at an elevated temperature (around 60°C) for several hours, followed by the evaporation of the solvent to yield the crude product. The product is then purified through recrystallization from hot ethanol to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent volume, and catalyst concentration, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile, often with the addition of a base like triethylamine.
Major Products Formed
Oxidation: Oxo derivatives with increased carbonyl functionality.
Reduction: Reduced hydrazide derivatives with decreased oxidation state.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
N’-{(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its structural features enable it to bind to specific enzymes or receptors, modulating their activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N’-{(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorophenyl group and thioxotetrahydropyrimidinylidene moiety enable it to form hydrogen bonds and hydrophobic interactions with target proteins. This binding can inhibit or activate the target’s function, leading to the desired biological effect. The specific pathways involved depend on the target and the context of the application.
Comparison with Similar Compounds
Similar Compounds
(E)-4-fluoro-N′-(1-(2-hydroxyphenyl)propylidene)benzohydrazide: Shares a similar hydrazide structure but with a hydroxyphenyl group instead of a fluorophenyl group.
(E)-N′-(1-(4-fluorophenyl)propylidene)-2-hydroxybenzohydrazide: Similar structure with a propylidene linkage and a hydroxybenzohydrazide moiety.
Uniqueness
N’-{(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide is unique due to its combination of a fluorophenyl group, a thioxotetrahydropyrimidinylidene moiety, and a benzohydrazide group. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H13FN4O3S |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[(E)-[1-(2-fluorophenyl)-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C18H13FN4O3S/c19-13-8-4-5-9-14(13)23-17(26)12(16(25)21-18(23)27)10-20-22-15(24)11-6-2-1-3-7-11/h1-10,26H,(H,22,24)(H,21,25,27)/b20-10+ |
InChI Key |
NOBOLYNAMMMVAH-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=C(N(C(=S)NC2=O)C3=CC=CC=C3F)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C(N(C(=S)NC2=O)C3=CC=CC=C3F)O |
Origin of Product |
United States |
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